![molecular formula C5H2BrClFN B2792807 4-Bromo-5-chloro-2-fluoropyridine CAS No. 1211580-71-0](/img/structure/B2792807.png)
4-Bromo-5-chloro-2-fluoropyridine
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Overview
Description
4-Bromo-5-chloro-2-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN and a molecular weight of 210.43 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-2-fluoropyridine consists of a pyridine ring substituted with bromine, chlorine, and fluorine atoms . The exact positions of these substituents can influence the properties of the molecule.Physical And Chemical Properties Analysis
4-Bromo-5-chloro-2-fluoropyridine is a liquid at room temperature . It has a density of 1.8±0.1 g/cm³ . Other properties such as boiling point, vapor pressure, and flash point are not specified for this exact compound in the search results.Scientific Research Applications
Neuropeptide Y Receptor Y5 Inhibitors: The compound has been employed as a molecular scaffold for designing ligands that target neuropeptide Y receptor Y5. These ligands play a role in modulating neurotransmitter signaling and may have implications in obesity and metabolic disorders .
SARS-CoV-2 Main Protease Inhibitors: Researchers have explored derivatives of 4-bromo-5-chloro-2-fluoropyridine as potential inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. These inhibitors could aid in drug development and antiviral therapies .
Agrochemicals and Crop Protection
Fluorine-containing substituents enhance the properties of agrochemicals, making them more effective and environmentally friendly. While not specific to this compound, the introduction of fluorine atoms into lead structures has led to the development of various agricultural products. Although direct studies on 4-bromo-5-chloro-2-fluoropyridine are limited, its fluorinated counterparts have demonstrated improved biological activity .
Radiochemistry and Imaging Agents
Fluorine-18 (18F) is a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Researchers have explored synthetic routes to prepare 18F-substituted pyridines, including those derived from 4-bromo-5-chloro-2-fluoropyridine. These radiolabeled compounds serve as imaging agents for various biological applications, such as cancer diagnosis and monitoring .
Organometallic Complexes and Catalysis
The compound can participate in synthetic routes leading to organometallic complexes. For instance:
- Janus-Type Organoiridium Complexes : Researchers have prepared Janus-type complexes containing both hole- and electron-transporting moieties using 4-bromo-5-chloro-2-fluoropyridine. These complexes find applications in catalysis and materials science .
Heterocyclic Synthesis
4-Bromo-5-chloro-2-fluoropyridine serves as a precursor for the synthesis of various heterocyclic compounds. For example:
- Aniline Derivatives of Piperidines : Researchers have used this compound to synthesize heteroaromatic and aniline derivatives of piperidines. These derivatives may have ligand properties relevant to acetylcholine transport .
Chemical Biology and Enzyme Inhibition
The compound’s unique substitution pattern makes it a valuable tool for studying enzyme inhibition and biological processes. For instance:
- S-Nitrosoglutathione Reductase (GSNOR) Inhibitors : Researchers have synthesized 6-hydroxy-2-chloro-4-fluoroquinolones using a Baltz-Schiemann reaction involving 4-bromo-5-chloro-2-fluoropyridine. These compounds act as GSNOR inhibitors, potentially impacting cellular signaling pathways .
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-5-chloro-2-fluoropyridine is a halogenated pyridine derivative. Halogenated pyridines are generally known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
It’s known that halogenated pyridines can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halogenated organic compound in the presence of a palladium catalyst . In this context, 4-Bromo-5-chloro-2-fluoropyridine could potentially act as the halogenated organic compound.
Biochemical Pathways
It’s worth noting that halogenated pyridines can influence various biochemical pathways due to their ability to form stable, biologically active compounds .
Result of Action
Halogenated pyridines are known to exhibit a range of biological activities, which can lead to various molecular and cellular effects .
properties
IUPAC Name |
4-bromo-5-chloro-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-5(8)9-2-4(3)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAHVJCOIJYDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-fluoropyridine |
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